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molecular formula C13H18N2O4 B2667091 6-(tert-Butoxycarbonyl-ethyl-amino)-nicotinic acid CAS No. 1187368-46-2

6-(tert-Butoxycarbonyl-ethyl-amino)-nicotinic acid

Cat. No. B2667091
M. Wt: 266.297
InChI Key: PJZIGPNYGIGSRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09243000B2

Procedure details

The crude 6-(tert-butoxycarbonyl-ethyl-amino)-nicotinic acid methyl ester is taken up in 100 mL dioxane and a solution of lithium hydroxide monohydrate (13.5 g, 0.32 mol) in 100 mL water is added and the reaction mixture is stirred at RT for 4 h. The dioxane is removed from the reaction mixture under reduced pressure, additional water is added and the reaction mixture is acidified to pH 6 with a solution of 10% citric acid in water. The formed precipitate is filtered off and dried in vacuo. Yield: 36 g.
Name
6-(tert-butoxycarbonyl-ethyl-amino)-nicotinic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
13.5 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:20])[C:4]1[CH:9]=[CH:8][C:7]([N:10]([C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14])[CH2:11][CH3:12])=[N:6][CH:5]=1.O.[OH-].[Li+]>O1CCOCC1.O>[C:16]([O:15][C:13]([N:10]([CH2:11][CH3:12])[C:7]1[CH:8]=[CH:9][C:4]([C:3]([OH:20])=[O:2])=[CH:5][N:6]=1)=[O:14])([CH3:19])([CH3:18])[CH3:17] |f:1.2.3|

Inputs

Step One
Name
6-(tert-butoxycarbonyl-ethyl-amino)-nicotinic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C1=CN=C(C=C1)N(CC)C(=O)OC(C)(C)C)=O
Step Two
Name
lithium hydroxide monohydrate
Quantity
13.5 g
Type
reactant
Smiles
O.[OH-].[Li+]
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture is stirred at RT for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The dioxane is removed from the reaction mixture under reduced pressure, additional water
ADDITION
Type
ADDITION
Details
is added
FILTRATION
Type
FILTRATION
Details
The formed precipitate is filtered off
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
C(C)(C)(C)OC(=O)N(C1=NC=C(C(=O)O)C=C1)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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